molecular formula C11H9NO3 B14293407 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol

2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol

Cat. No.: B14293407
M. Wt: 203.19 g/mol
InChI Key: WUNYTKHXRVBZJZ-WUXMJOGZSA-N
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Description

2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol is a naphthalene derivative characterized by the presence of a hydroxyiminomethyl group at the 2-position and hydroxyl groups at the 1 and 4 positions of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an aminomethyl group.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Aminomethyl-naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol involves its interaction with various molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties. The naphthalene core can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol

InChI

InChI=1S/C11H9NO3/c13-10-5-7(6-12-15)11(14)9-4-2-1-3-8(9)10/h1-6,13-15H/b12-6+

InChI Key

WUNYTKHXRVBZJZ-WUXMJOGZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C=NO)O

Origin of Product

United States

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